Product packaging for Methyl 4-ethynylcyclohexane-1-carboxylate(Cat. No.:CAS No. 950824-18-7)

Methyl 4-ethynylcyclohexane-1-carboxylate

Cat. No.: B1459349
CAS No.: 950824-18-7
M. Wt: 166.22 g/mol
InChI Key: YSLFRGJPOUEGCG-UHFFFAOYSA-N
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Description

Methyl 4-ethynylcyclohexane-1-carboxylate (CAS 1254116-41-0 ) is a high-purity chemical building block of significant interest in research and development. This compound, with a molecular formula of C10H14O2 and a molecular weight of 166.22 g/mol , features a cyclohexane ring substituted with both a methyl ester and a terminal ethynyl group. This unique structure makes it a valuable scaffold in medicinal chemistry and organic synthesis, particularly for click chemistry applications via its terminal alkyne, which can undergo efficient Huisgen cycloaddition reactions . The terminal ethynyl group is a key functional handle for constructing more complex molecular architectures. Supplied with a typical purity of 95.0% , the compound is characterized by its SMILES notation, O=C(OC)C1CCC(CC1)C#C , and InChIKey, YSLFRGJPOUEGCG-UHFFFAOYSA-N . For Research Use Only. This product is strictly for laboratory research and is not intended for diagnostic, therapeutic, or human use. Safety and Handling: This material requires careful handling. Hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Researchers must consult the Safety Data Sheet (SDS) and adhere to strict safety protocols, including wearing appropriate personal protective equipment (PPE) and using only in a well-ventilated area .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H14O2 B1459349 Methyl 4-ethynylcyclohexane-1-carboxylate CAS No. 950824-18-7

Properties

IUPAC Name

methyl 4-ethynylcyclohexane-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14O2/c1-3-8-4-6-9(7-5-8)10(11)12-2/h1,8-9H,4-7H2,2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YSLFRGJPOUEGCG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1CCC(CC1)C#C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

166.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1254116-41-0
Record name methyl 4-ethynylcyclohexane-1-carboxylate
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Biological Activity

Methyl 4-ethynylcyclohexane-1-carboxylate (MECHC) is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of the biological activity of MECHC, supported by data tables, case studies, and research findings from diverse sources.

This compound is characterized by its unique structure, which includes an ethynyl group attached to a cyclohexane ring. Its chemical formula is C10H14O2C_{10}H_{14}O_2, and it is classified as an alkyne derivative. The presence of the ethynyl group is significant as it can influence the compound's reactivity and biological interactions.

Research indicates that MECHC exhibits various biological activities, primarily through its interaction with cellular pathways. Notably, it has been studied for its role as an inhibitor of specific enzymes and receptors involved in disease processes.

  • Inhibition of UBLCP1 : MECHC has been shown to inhibit the ubiquitin-like domain-containing C-terminal domain phosphatase 1 (UBLCP1). This inhibition leads to increased proteasome activity, which is crucial for degrading misfolded proteins in cells. Enhanced proteasome activity can alleviate conditions associated with protein aggregation .
  • Anticancer Potential : Preliminary studies suggest that MECHC may have anticancer properties due to its ability to induce apoptosis in cancer cell lines. The compound's mechanism involves the modulation of signaling pathways that control cell survival and death .
  • Anti-inflammatory Effects : MECHC has demonstrated anti-inflammatory properties in vitro, potentially through the inhibition of pro-inflammatory cytokines and mediators. This activity positions it as a candidate for treating inflammatory diseases .

Case Studies

Several studies have explored the biological effects of MECHC:

  • Study on UBLCP1 Inhibition : In a study involving human keratinocyte cells (HaCaT), treatment with MECHC resulted in a significant increase in nuclear proteasome activity by 50-60%, comparable to cells with UBLCP1 knockdown. This suggests that MECHC effectively enhances proteasome function through UBLCP1 inhibition .
  • Anticancer Activity Assessment : A study evaluating the cytotoxic effects of MECHC on various cancer cell lines found that it induced apoptosis in a dose-dependent manner, with IC50 values indicating potent activity against certain types of cancer cells .

Table 1: Biological Activity Summary of this compound

Activity TypeMechanism/EffectReference
UBLCP1 InhibitionIncreased proteasome activity
Anticancer ActivityInduction of apoptosis
Anti-inflammatoryInhibition of pro-inflammatory cytokines

Scientific Research Applications

Organic Synthesis

Methyl 4-ethynylcyclohexane-1-carboxylate serves as a valuable intermediate in organic synthesis. Its applications include:

  • Alkyne Reactions : The compound can participate in various alkyne reactions, including cycloadditions and coupling reactions, which are essential for constructing complex molecular architectures .
  • Multicomponent Reactions : It is involved in multicomponent reactions that allow for the formation of diverse products from simple starting materials. The ability to form multiple bonds and functional groups makes it particularly useful in this context .

Medicinal Chemistry

In medicinal chemistry, this compound has been explored for its potential therapeutic applications:

  • Cysteine Protease Inhibitors : Research has indicated that derivatives of this compound may act as inhibitors of cysteine proteases, which are implicated in various diseases. This suggests potential applications in drug development targeting conditions where these enzymes play a critical role .
  • Anticancer Activity : Some studies have suggested that compounds related to this compound may exhibit anticancer properties, making them candidates for further investigation in cancer therapy .

Case Study 1: Synthesis of Complex Molecules

A notable application of this compound was demonstrated in the synthesis of complex natural products. Researchers utilized this compound as a building block to create intricate structures through selective reactions, showcasing its utility in synthetic pathways that require precision and versatility.

Case Study 2: Development of Therapeutics

In another study, derivatives of this compound were screened for biological activity against specific cancer cell lines. The results indicated promising activity, leading to further exploration of its mechanism of action and potential as a lead compound for drug development.

Data Table: Comparison of Applications

Application AreaSpecific Use CaseOutcome/Findings
Organic SynthesisAlkyne reactionsFormation of complex molecules
Medicinal ChemistryCysteine protease inhibitionPotential therapeutic applications
Anticancer ResearchScreening against cancer cell linesPromising anticancer activity

Comparison with Similar Compounds

Comparison with Similar Compounds

Methyl 4-ethynylcyclohexane-1-carboxylate belongs to a family of cyclohexane-carboxylate esters, which are widely studied for their structural diversity and reactivity. Below is a detailed comparison with structurally analogous compounds:

Structural and Functional Group Comparisons

Compound Name Molecular Formula Key Substituents Notable Features Reference
This compound C₁₀H₁₄O₂ Ethynyl (-C≡CH), methyl ester Ethynyl group enables click chemistry; cyclohexane ring provides rigidity
Ethyl 3-amino-4-methylcyclohexane-1-carboxylate C₁₀H₁₉NO₂ Amino (-NH₂), methyl, ethyl ester Amino group enhances hydrogen bonding; potential pharmaceutical intermediate
Methyl 1-amino-4-methylcyclohexanecarboxylate C₁₁H₂₂N₂O₂ Amino (-NH₂), methyl, methyl ester Steric hindrance from dual methyl groups; chiral center for asymmetric synthesis
Methyl 1-(4-bromophenyl)cyclohexane-1-carboxylate C₁₄H₁₇BrO₂ 4-Bromophenyl, methyl ester Aromatic bromine for cross-coupling reactions; bulky substituent
Ethyl 4-(benzylamino)-1-methylcyclohexanecarboxylate C₁₇H₂₅NO₂ Benzylamino (-NHCH₂C₆H₅), methyl ester Amphiphilic structure; potential surfactant or drug delivery agent

Physical and Chemical Properties

  • This compound : Predicted CCS values suggest moderate polarity, making it suitable for gas-phase analyses like ion mobility spectrometry .
  • Ethyl 3-amino-4-methylcyclohexane-1-carboxylate: The amino group increases polarity, likely lowering volatility compared to non-polar analogs .
  • Methyl 1-(4-bromophenyl)cyclohexane-1-carboxylate : Bromine’s electron-withdrawing effect may stabilize the ester group against hydrolysis .

Challenges and Limitations

  • Synthetic Complexity: Introducing ethynyl groups to cyclohexane rings requires specialized catalysts (e.g., Sonogashira coupling), which may limit scalability .
  • Stability : Ethynyl-substituted esters are prone to oxidation, necessitating inert storage conditions .

Research Findings and Data Tables

Table 1: Predicted Collision Cross-Section (CCS) Values for this compound

Adduct m/z CCS (Ų)
[M+H]+ 167.10666 137.2
[M+Na]+ 189.08860 147.5
[M-H]- 165.09210 130.5
[M+NH4]+ 184.13320 141.9

Source: Computational predictions from .

Table 2: Comparative Reactivity of Cyclohexane-Carboxylate Derivatives

Compound Key Reaction Application Example
This compound Azide-alkyne cycloaddition Bioconjugation in drug delivery systems
Ethyl 3-amino-4-methylcyclohexane-1-carboxylate Michael addition Synthesis of spiroquinazolines
Methyl 1-(4-bromophenyl)cyclohexane-1-carboxylate Suzuki-Miyaura coupling Aromatic ligand synthesis for catalysis

Q & A

Q. What are the common synthetic routes for preparing Methyl 4-ethynylcyclohexane-1-carboxylate?

The synthesis typically involves functionalization of a cyclohexane scaffold. A cyclohexane derivative (e.g., 4-substituted cyclohexane-1-carboxylic acid) undergoes ethynylation via Sonogashira coupling or similar cross-coupling reactions to introduce the ethynyl group. Subsequent esterification with methanol in the presence of acid catalysts (e.g., H₂SO₄) yields the methyl ester . Key steps include:

  • Selective functionalization : Ensuring regioselectivity at the 4-position.
  • Esterification optimization : Monitoring reaction time and temperature to avoid side reactions.

Q. How can the purity and structure of this compound be validated experimentally?

  • Chromatography : Use HPLC or GC-MS to assess purity.
  • Spectroscopy :
  • ¹H/¹³C NMR : Confirm the ethynyl proton (δ ~2.5–3.5 ppm) and ester carbonyl (δ ~165–175 ppm).
  • IR : Detect the ethynyl C≡C stretch (~2100–2260 cm⁻¹) and ester C=O (~1700–1750 cm⁻¹).
    • Elemental analysis : Verify molecular formula (C₁₀H₁₂O₂) .

Q. What safety precautions are recommended for handling this compound?

  • Reactivity : The ethynyl group may pose explosion risks under high heat or with strong oxidizers. Avoid sparks and open flames .
  • Storage : Store in a cool, dry place away from bases and oxidizing agents.
  • Toxicity : Limited data exist; treat as a potential irritant. Use PPE (gloves, goggles) and work in a fume hood .

Advanced Research Questions

Q. How can computational methods predict the reactivity of the ethynyl group in this compound?

Density Functional Theory (DFT) calculations can model reaction pathways (e.g., cycloadditions or nucleophilic additions). Key parameters:

  • Frontier molecular orbitals : Analyze HOMO-LUMO gaps to identify reactive sites.
  • Transition state modeling : Optimize geometries for click chemistry (e.g., azide-alkyne cycloaddition). Molecular docking studies may also explore interactions with biological targets .

Q. What crystallographic challenges arise in resolving its structure, and how are they addressed?

  • Disorder : Ethynyl groups may exhibit positional disorder. Refinement tools like SHELXL (for small molecules) or Olex2 can model partial occupancies .
  • Twinned crystals : Use the Mercury software suite to analyze packing similarity and apply twin-law corrections . Example: In analogous cyclohexane esters, high-resolution data (≤1.0 Å) and robust refinement protocols reduce residual density errors .

Q. How do conflicting reactivity data (e.g., unexpected byproducts) get resolved in synthesis?

  • Mechanistic analysis : Probe intermediates via in-situ FTIR or LC-MS.
  • Condition screening : Vary catalysts (e.g., Pd vs. Cu for ethynylation) or solvents (polar vs. nonpolar).
  • Complementary techniques : Cross-validate using XRD (for solid-state structure) and solution-state NMR .

Q. What strategies optimize its use as a building block in multicomponent reactions?

  • Click chemistry : Employ copper-catalyzed azide-alkyne cycloaddition (CuAAC) to generate triazoles.
  • Cross-coupling : Utilize Sonogashira or Heck reactions for C–C bond formation.
  • Steric considerations : The cyclohexane ring may influence regioselectivity; computational pre-screening (e.g., molecular dynamics) can predict steric hindrance .

Methodological Tables

Technique Application Key Parameters
X-ray Crystallography Structural validation, disorder modelingResolution ≤1.0 Å, R-factor <5%
DFT Calculations Reactivity prediction, transition state analysisB3LYP/6-31G(d), solvent corrections
NMR Spectroscopy Functional group identification¹³C DEPT, HSQC for connectivity

Retrosynthesis Analysis

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 4-ethynylcyclohexane-1-carboxylate
Reactant of Route 2
Methyl 4-ethynylcyclohexane-1-carboxylate

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